B1574723 XL-820

XL-820

Cat. No. B1574723
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

XL-820 is an orally bioavailable, small molecule receptor tyrosine kinase inhibitor with potential antineoplastic activity. XL820 binds to and inhibits the receptor tyrosine kinases for vascular endothelial drowth factor (VEGF), c-kit, and platelet-derived growth factor (PDGF). In tumor models of breast carcinomas, gliomas, and leukemia, this agent exhibits dose-dependent growth inhibition and has been shown to cause tumor regression.

Scientific Research Applications

  • Oxybutynin XL (Ditropan XL) : This drug, a controlled-release formulation of oxybutynin chloride, has been evaluated for its efficacy and safety. It has been found effective in managing conditions like overactive bladder, with a focus on optimizing dosage regimens to balance efficacy and side effects (Gupta et al., 1999).

  • TRK-820 : This novel opioid κ receptor agonist has shown potential in treating drug dependence. Its efficacy in attenuating behavioral responses induced by drugs of abuse, without causing significant aversive effects, has been noted (Hasebe et al., 2004).

  • DS-8201a : This innovative HER2-targeting antibody-drug conjugate has demonstrated promising antitumor efficacy in various models, particularly in HER2-positive cancers. It's distinguished by its potent activity and favorable pharmacokinetics and safety profiles (Ogitani et al., 2016).

  • TRK-820 in Antinociception : Another study on TRK-820 has highlighted its potent antinociceptive effects and selectivity for κ-opioid receptors. This suggests its utility in pain management while reducing undesirable side effects (Endoh et al., 1999).

  • Metoprolol CR/XL in Heart Failure : The use of metoprolol controlled release/extended release (CR/XL) has been investigated in chronic heart failure. The study showed that metoprolol CR/XL, in addition to standard therapy, improved survival rates in patients with decreased ejection fraction and symptoms of heart failure (Hjalmarson et al., 1999).

properties

Product Name

XL-820

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

XL820;  XL 820;  XL-820;  XL820001

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.